N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline
Overview
Description
Benzotriazole derivatives, such as “N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline”, are often used in synthetic chemistry as versatile intermediates . They have been extensively explored for the synthesis of a wide range of natural and synthetic molecules of varied biological and pharmaceutical importance .
Synthesis Analysis
Benzotriazole methodology provides a convenient synthesis of phenolic Mannich bases . It has been used for the general o-aminoalkylation of phenols .Molecular Structure Analysis
The solid-state structure of similar compounds shows that they crystallize forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis
Benzotriazole derivatives have been used as reactants for various types of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives can vary widely. For example, “N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C (lit.) .Scientific Research Applications
Polymerization Reactions
N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline has been studied for its role in the formation of complexes that are active catalysts in ring-opening polymerization reactions, particularly for ϵ-caprolactone, suggesting a potential application in polymer chemistry (Attandoh et al., 2014).
Structural Chemistry
This compound has been investigated for its structural properties, such as its planarity and the angles made between different molecular units. This kind of study is crucial in understanding the molecular geometry and potential interactions in various chemical environments (Wang et al., 2008).
Antiviral Research
In a study exploring the anti-helical activity of analogues of 1H-benzotriazole, it was found that N-alkylation of benzotriazole compounds can enhance inhibitory activity towards the helicase activity of hepatitis C virus NTPase/helicase, indicating potential therapeutic applications in antiviral research (Bretner et al., 2005).
Catalysis in Tandem Reactions
This compound has been used in the synthesis of nickel(II) complexes that showed catalytic activity in tandem ethylene oligomerization and Friedel-Crafts alkylation reactions. This highlights its utility in complex organic synthesis processes (Ngcobo & Ojwach, 2017).
Synthon for 1,3-Dipoles
Research has also explored the use of derivatives of benzotriazol-1-ylmethyl as synthons for the nitrone 1,3-dipole. This application is significant in synthetic organic chemistry for constructing various molecular architectures (Katritzky et al., 1990).
Mechanism of Action
Future Directions
Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . Therefore, the future research directions could involve exploring these applications further.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-bromoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c14-10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHKFPVVNRQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239153 | |
Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162885-24-7 | |
Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162885-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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